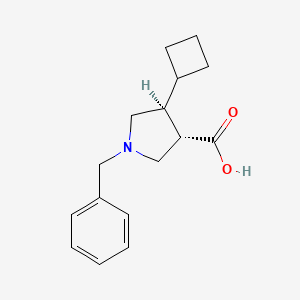

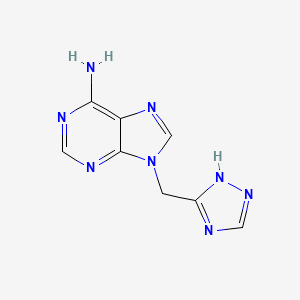

![molecular formula C14H12N2OS B2479883 3-methyl-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1215566-62-3](/img/structure/B2479883.png)

3-methyl-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-methyl-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one” is a chemical compound that belongs to the class of thieno[3,2-d]pyrimidin-4-amines . It has been studied for its potential as a Mycobacterium tuberculosis bd oxidase inhibitor .

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidin-4-amines, including “3-methyl-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one”, has been reported in several studies . One method involves the use of 3-aminothieno[2,3-b]pyridine-2-carboxylate derivatives and hydrazine hydrate . Another approach is based on the Pd (dppf)Cl 2 -catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines .Chemical Reactions Analysis

Thieno[3,2-d]pyrimidin-4-amines, including “3-methyl-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one”, have been found to inhibit Mycobacterium tuberculosis bd oxidase . This suggests that they may interact with the enzyme in a way that disrupts its function.Applications De Recherche Scientifique

Anticancer and Antiproliferative Activity

Thieno[3,2-d]pyrimidin-4(3H)-ones have been investigated for their potential as anticancer agents. Researchers have synthesized derivatives of this compound and evaluated their effects on tumor cell lines. Some thieno[3,2-d]pyrimidin-4(3H)-ones demonstrate potent antiproliferative activity against various cancer cells .

Antimycobacterial Properties

In the quest for new antitubercular agents, scientists have designed and screened thieno[3,2-d]pyrimidin-4(3H)-ones against Mycobacterium tuberculosis. Notably, certain derivatives exhibit significant antimycobacterial activity, making them promising candidates for tuberculosis treatment .

Synthetic Approaches and Versatility

Researchers have explored synthetic routes to prepare thieno[3,2-d]pyrimidine derivatives. For instance, 3-amino-4-cyano-2-thiophenecarboxamides serve as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles and thieno[3,4-b]pyridine-7-carboxamides. These compounds can be obtained through cyclization reactions, heating, and other strategies .

Biological Activities and Drug Development

Thieno[3,2-d]pyrimidines represent an important class of chemical compounds with diverse biological activities. Their synthesis and evaluation continue to contribute to drug discovery efforts. Researchers explore their potential as kinase inhibitors, antiviral agents, and more .

Structural Insights and X-ray Studies

The X-ray cocrystal structure of certain thieno[3,2-d]pyrimidine derivatives has provided mechanistic insights. Understanding their interactions with biological targets aids in optimizing their pharmacological properties .

Orientations Futures

The future directions for the study of “3-methyl-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one” and related compounds could involve further exploration of their potential as Mycobacterium tuberculosis bd oxidase inhibitors . Additionally, new synthetic approaches to thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives could be developed .

Mécanisme D'action

Target of Action

The primary target of 3-Methyl-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one is EZH2 (Enhancer of Zeste Homolog 2) . EZH2 is a histone-lysine N-methyltransferase enzyme, which plays a crucial role in gene regulation. It is often associated with the progression of various types of cancers .

Mode of Action

This compound acts as an inhibitor of EZH2 . By binding to EZH2, it prevents the enzyme from methylating histone proteins, thereby altering the expression of genes regulated by this enzyme . This results in the inhibition of cancer cell proliferation and the induction of apoptosis .

Biochemical Pathways

The inhibition of EZH2 affects the histone methylation pathways . This leads to changes in the chromatin structure and subsequently alters the transcriptional activity of various genes. The downstream effects include the suppression of oncogene expression and the reactivation of tumor suppressor genes .

Result of Action

The compound exhibits significant antitumor activity against various cancer cell lines, including SU-DHL-6, WSU-DLCL-2, and K562 cells . It induces apoptosis in a concentration-dependent manner and inhibits cell migration . This suggests that the compound could potentially be used as a therapeutic agent in cancer treatment.

Propriétés

IUPAC Name |

3-methyl-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2OS/c1-9-3-5-10(6-4-9)11-7-18-13-12(11)15-8-16(2)14(13)17/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIPHMIZSRZAPEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

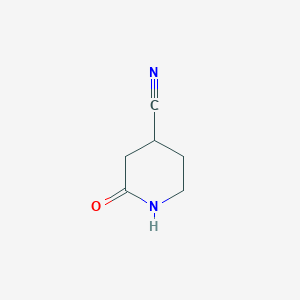

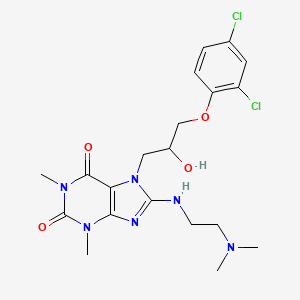

![2-Chloro-N-[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-N-methylpropanamide](/img/structure/B2479800.png)

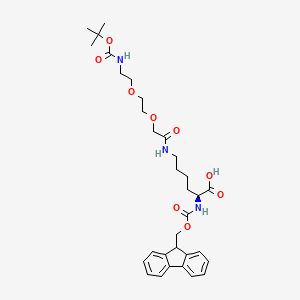

![1-[[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidin-3-ol](/img/structure/B2479801.png)

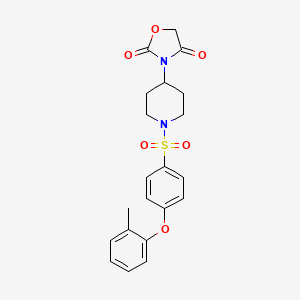

![[3-(3-Fluoropyridin-4-yl)oxypyrrolidin-1-yl]-(4-morpholin-4-ylsulfonylphenyl)methanone](/img/structure/B2479809.png)

![2-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2479815.png)

![N-[3-Acetyl-6-(3-methylbutyl)-7-oxospiro[1,3,4-thiadiazoline-2,3'-indoline]-5-yl]acetamide](/img/structure/B2479817.png)

![5-amino-2-[(6-chloropyridin-3-yl)carbonyl]-1,2-oxazol-3(2H)-one](/img/structure/B2479820.png)

![N-[cyano(thiophen-3-yl)methyl]-2-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide](/img/structure/B2479821.png)

![2-chloro-6-fluoro-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2479823.png)